molecular formula C17H24N6OS2 B254830 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide

Cat. No. B254830
M. Wt: 392.5 g/mol
InChI Key: CWGKDPJOBNTEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes involved in cell division and growth, which could explain its potential anticancer properties. It may also work by disrupting the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which could be a mechanism for its anticancer properties. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide in lab experiments is its potential as a versatile compound with applications in both cancer research and antimicrobial research. However, one limitation is the lack of understanding of its exact mechanism of action, which could make it difficult to optimize its use in experiments.

Future Directions

There are several potential future directions for research on 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide. One direction could be to further investigate its potential use as an anticancer agent, including studying its effectiveness in combination with other cancer treatments. Another direction could be to explore its potential as an antimicrobial agent, including studying its effectiveness against different types of bacteria and exploring its potential use in combination with other antimicrobial agents. Additionally, further research could be done to better understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide involves the reaction of 4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol with N-cyclohexylacetyl chloride in the presence of triethylamine. The reaction is carried out under reflux conditions in anhydrous dichloromethane. The resulting product is purified using column chromatography.

Scientific Research Applications

2-((4-allyl-5-(2-amino-4-methylthiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-cyclohexylacetamide has potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antimicrobial agent, with studies showing its effectiveness against various types of bacteria.

properties

Molecular Formula

C17H24N6OS2

Molecular Weight

392.5 g/mol

IUPAC Name

2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide

InChI

InChI=1S/C17H24N6OS2/c1-3-9-23-15(14-11(2)19-16(18)26-14)21-22-17(23)25-10-13(24)20-12-7-5-4-6-8-12/h3,12H,1,4-10H2,2H3,(H2,18,19)(H,20,24)

InChI Key

CWGKDPJOBNTEAN-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)N)C2=NN=C(N2CC=C)SCC(=O)NC3CCCCC3

Canonical SMILES

CC1=C(SC(=N1)N)C2=NN=C(N2CC=C)SCC(=O)NC3CCCCC3

Origin of Product

United States

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